2,3-Oxiranedimethanol
Overview
Description
2,3-Oxiranedimethanol, also known as Oxirane-2,3-diyldimethanol, is a chemical compound with the molecular formula C4H8O3 . It contains a total of 15 atoms, including 8 Hydrogen atoms, 4 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 15 bonds, including 7 non-Hydrogen bonds, 2 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, 2 primary alcohols, 1 ether (aliphatic), and 1 Oxirane .
Molecular Structure Analysis
The molecular structure of this compound includes a three-membered ring, two hydroxyl groups, two primary alcohols, one ether (aliphatic), and one Oxirane . The average mass of the molecule is 104.104 Da .Physical and Chemical Properties Analysis
The average mass of this compound is 104.104 Da, and its monoisotopic mass is 104.047340 Da . It contains a total of 15 atoms, including 8 Hydrogen atoms, 4 Carbon atoms, and 3 Oxygen atoms .Scientific Research Applications
Photoluminescence and Magnetization in Complex Chemistry
Research has leveraged the structural properties of 2,3-Oxiranedimethanol and its derivatives in complex chemistry. For instance, studies have explored the synthesis of dinuclear lanthanide(III)/zinc(II) complexes using methyl 2-pyridyl ketone oxime, a related compound. These complexes exhibit notable photoluminescence properties, making them potentially useful in various applications, including light-emitting devices. Moreover, specific complexes like Zn(II)Dy(III) have shown significant field-induced magnetization relaxation, indicating their potential in magnetic storage or sensing technologies (Anastasiadis et al., 2015).
Catalyst-Free Dynamic Covalent Polyurethanes
In material sciences, the oxime-urethane bond in polyurethanes (PUs) has been a focal point due to its reversible nature and potential for recyclability. A study introduced a new class of poly(oxime-urethanes) (POUs), prepared from the uncatalyzed polyaddition of multifunctional oximes and hexamethylene diisocyanate (HDI) at ambient temperatures. The reversible oxime-carbamate structures in these polymers allow for efficient, catalyst-free healing and recyclability, presenting an innovative pathway for the creation of sustainable materials (Liu et al., 2017).
Regioselective Conversion in Organic Synthesis
This compound and its derivatives have been instrumental in organic synthesis. Schiff-base metal(II) complexes have been used for the regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates, demonstrating the potential of these compounds in the synthesis of biologically active molecules (Sharghi & Nasseri, 2003).
Photosensitization in Biomedical Applications
The unique properties of this compound derivatives have found applications in photosensitization for biomedical research. A novel photosensitizer scaffold based on the BODIPY chromophore, displaying strong near-infrared singlet oxygen luminescence emission and high photostability, has been developed. This scaffold's versatility, applicable under various solvent conditions, marks its potential in cell photosensitization and photodynamic therapy (Yogo et al., 2005).
Safety and Hazards
The safety data sheet for 2,3-Oxiranedimethanol suggests that it may cause skin and eye irritation. In case of inhalation, it is advised to move the victim to fresh air and provide artificial respiration if necessary . If it comes in contact with the skin, it is recommended to wash off with soap and plenty of water . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .
Properties
IUPAC Name |
[3-(hydroxymethyl)oxiran-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-1-3-4(2-6)7-3/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWRXZLRDTNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884071 | |
Record name | 2,3-Oxiranedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-87-3 | |
Record name | 2,3-Oxiranedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4440-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Oxiranedimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC34458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Oxiranedimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Oxiranedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane-2,3-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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